A Senior Application Scientist's Guide to 5-Methyl-4-isoxazolecarbonyl chloride: Properties, Synthesis, and Applications
A Senior Application Scientist's Guide to 5-Methyl-4-isoxazolecarbonyl chloride: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-4-isoxazolecarbonyl chloride, a highly reactive acyl chloride, stands as a cornerstone reagent in modern medicinal chemistry. Its unique heterocyclic structure and versatile reactivity make it an indispensable building block for the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth analysis of its physicochemical properties, detailed protocols for its synthesis, a mechanistic exploration of its reactivity, and a focused look at its critical role in the development of immunomodulatory and anti-inflammatory drugs. Particular emphasis is placed on its pivotal application in the industrial-scale synthesis of Leflunomide, illustrating the compound's significance from bench-scale research to commercial manufacturing.
Core Physicochemical and Spectroscopic Properties
5-Methyl-4-isoxazolecarbonyl chloride is a vital intermediate whose purity and characterization are paramount for successful downstream applications.[1] It typically appears as a liquid or a low-melting solid.[2][3] A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 67305-24-2 | [2][3][4][5] |
| Molecular Formula | C₅H₄ClNO₂ | [2][3][4] |
| Molecular Weight | 145.54 g/mol | [2][3][4] |
| Appearance | Liquid or solid | [2][3] |
| Solubility | Slightly soluble in water (22 g/L at 25°C) | [4] |
| InChI Key | ZKAQPVQEYCFRTK-UHFFFAOYSA-N | [2][3] |
While detailed, publicly available spectra are limited, the expected spectroscopic signatures are predictable based on its structure.
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¹H NMR: A singlet corresponding to the methyl protons (CH₃ ) and another singlet for the isoxazole ring proton (CH ).
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¹³C NMR: Resonances for the carbonyl carbon (C=O), the isoxazole ring carbons, and the methyl carbon.
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IR Spectroscopy: A strong characteristic absorption band for the acid chloride carbonyl (C=O) stretch, typically appearing at a high frequency (>1750 cm⁻¹).
Synthesis and Purification: A Validated Protocol
The most prevalent and industrially scalable synthesis of 5-Methyl-4-isoxazolecarbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor.[6][7] Thionyl chloride (SOCl₂) is the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[8]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is derived from established methodologies for converting carboxylic acids to acyl chlorides.[8][9][10]
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Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent).
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Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.[9] For industrial processes, toluene is often used.[11]
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-Dimethylformamide (DMF) (~0.01 eq). The DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) to the stirred suspension at room temperature.[10][11] The reaction is exothermic and will be accompanied by gas evolution.
-
Reaction Progression: Heat the mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[12]
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator. The resulting crude 5-Methyl-4-isoxazolecarbonyl chloride is often of sufficient purity for subsequent steps.[6][9] If higher purity is required, purification can be achieved by vacuum distillation.[9][12]
Causality Insight: The use of anhydrous conditions is critical. Acyl chlorides are highly susceptible to hydrolysis; any moisture present will convert the product back to the starting carboxylic acid, severely reducing the yield.
Caption: General reactivity pathway with nucleophiles.
Core Application in Drug Development: The Synthesis of Leflunomide
The most prominent application of 5-Methyl-4-isoxazolecarbonyl chloride is as the key acylating agent in the synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. [6][11][13] The synthesis involves the N-acylation of 4-trifluoromethylaniline with 5-Methyl-4-isoxazolecarbonyl chloride. [11][14]This reaction forms the critical amide bond that defines the core structure of Leflunomide. The efficiency and high yield of this step are crucial for the economic viability of the drug's large-scale production. [6]Patents describe processes where the acid chloride is generated in situ and reacted directly with the aniline derivative without intermediate distillation, streamlining the manufacturing process. [6][15]
Caption: Key reaction in the synthesis of the drug Leflunomide.
This specific application highlights the compound's value: it provides a reliable method for introducing the 5-methylisoxazole-4-carboxamide scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic and pharmacodynamic properties.
Safety, Handling, and Storage
As a reactive acyl chloride, 5-Methyl-4-isoxazolecarbonyl chloride requires careful handling to ensure personnel safety and maintain chemical integrity.
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Hazards: The compound is corrosive and causes severe skin burns and eye damage. [16]Contact with moisture will release HCl gas, which is a respiratory irritant. [5][8]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. [17]Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [18][19][20]* Handling: Use personal protective equipment and avoid dust formation. [19]Avoid contact with skin, eyes, and clothing. [17][18]Wash hands thoroughly after handling. [18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [18]It is crucial to protect it from moisture to prevent degradation. The material should be stored away from incompatible materials such as strong oxidizing agents. [18] Trustworthiness through Protocol Validation: Adherence to these safety and storage protocols is a self-validating system. Proper storage prevents degradation, ensuring the reagent's reactivity for experiments. Correct handling prevents exposure, ensuring the safety of the researcher.
Conclusion
5-Methyl-4-isoxazolecarbonyl chloride is more than a simple chemical intermediate; it is an enabling tool for drug discovery and development. Its well-defined properties, straightforward synthesis, and predictable, high-yield reactivity make it a reliable and valuable reagent. Its central role in the synthesis of Leflunomide serves as a testament to its industrial and pharmaceutical importance. For researchers aiming to construct complex molecules containing the isoxazole moiety, a thorough understanding of this compound's characteristics and handling requirements is essential for achieving synthetic success.
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-
5-methyl-4-isoxazolecarbonyl chloride | CAS 67305-24-2. Chemical-Suppliers. [Link]
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A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs-Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. World Journal of Pharmaceutical Sciences. [Link]
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3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem. [Link]
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The Versatility of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in Chemical Manufacturing and R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. [Link]
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